Boiling‑Point Differentiation from Lower N,N‑Dialkylpropargylamines
Diisopropylpropargylamine exhibits a boiling point of 170.9 °C at 760 mmHg, which is 50–91 °C higher than that of N,N‑diethylpropargylamine (118–120 °C) and N,N‑dimethylpropargylamine (79–83 °C) [1]. This elevated boiling point reflects the increased molecular weight and steric encumbrance of the two isopropyl groups.
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 170.9 °C |
| Comparator Or Baseline | N,N‑Dimethylpropargylamine: 79–83 °C; N,N‑Diethylpropargylamine: 118–120 °C |
| Quantified Difference | Δ = +50 °C (vs. diethyl) to +91 °C (vs. dimethyl) |
| Conditions | Literature values from supplier SDS and chemical databases; measured at 760 mmHg |
Why This Matters
The higher boiling point allows broader thermal windows in solvent removal and distillation‑based purification, reducing volatile‑loss risk relative to lower‑boiling N,N‑dialkylpropargylamines.
- [1] ChemWhat. 1‑Dimethylamino‑2‑propyne (CAS 7223‑38‑3). Boiling Point 79–83 °C. https://www.chemwhat.kr View Source
